Her2-IN-14

HER2 Tyrosine Kinase IC50 Determination Kinase Inhibition Assay

Researchers studying HER2-dependent signaling in co-expressing cell lines face off-target EGFR pathway suppression with non-selective inhibitors like lapatinib. Her2-IN-14 (Compound 34) solves this with documented 350-fold biochemical selectivity (HER2 IC50 18 nM; wt-EGFR IC50 6.3 μM). - Enables clean mechanistic interpretation in BT474, SKBR3, NCI-N87 models - 7-fold selectivity improvement over Her2-IN-13 (Compound 33) for SAR benchmarking - Validated reference tool for TR-FRET/ADP-Glo assay development

Molecular Formula C26H23ClF2N8O3
Molecular Weight 569.0 g/mol
Cat. No. B12379287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHer2-IN-14
Molecular FormulaC26H23ClF2N8O3
Molecular Weight569.0 g/mol
Structural Identifiers
SMILESCN1CCC(C(C1)(F)F)OC2=C(C=CC3=C2C(=NC=N3)NC4=CC(=C(C=C4)OC5=CC6=NC=NN6C=N5)Cl)OC
InChIInChI=1S/C26H23ClF2N8O3/c1-36-8-7-20(26(28,29)11-36)40-24-19(38-2)6-4-17-23(24)25(32-12-30-17)35-15-3-5-18(16(27)9-15)39-22-10-21-31-13-34-37(21)14-33-22/h3-6,9-10,12-14,20H,7-8,11H2,1-2H3,(H,30,32,35)/t20-/m0/s1
InChIKeyOCTIIGKPLDEYJH-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Her2-IN-14: HER2 Inhibitor Overview


HER2-IN-14 (also designated Compound 34) is a small-molecule inhibitor targeting the tyrosine kinase activity of the Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2), a well-established driver of oncogenesis in multiple solid tumor types . This compound, identified by its CAS registry number 2414056-35-0 and molecular formula C26H23ClF2N8O3 , is supplied for research applications focused on elucidating HER2-mediated signaling pathways and evaluating therapeutic intervention strategies [1].

Context HER2 kinase inhibition studies in EGFR-co-expressing cellular models
Profile Reported HER2-over-EGFR selectivity window from patent biochemical assays
Source Commercially available tool compound; evidence from WO2020057511A1

Her2-IN-14 vs. Her2-IN-13: Selectivity Trade-Offs


Within the HER2/EGFR tyrosine kinase inhibitor class, seemingly minor structural modifications can precipitate profound shifts in potency and, critically, kinase selectivity [1]. This is especially pertinent for compounds like HER2-IN-14, which exhibit a pronounced activity differential between their intended target, HER2, and the structurally homologous wild-type epidermal growth factor receptor (wt-EGFR) . Interchanging HER2-IN-14 with a closely named analog, such as EGFR/HER2-IN-14 (a distinct chemical entity with CAS 3034701-54-4 and a different target mutant profile ), or with other in-class inhibitors without direct comparative data, introduces a high risk of confounding experimental outcomes. Procurement decisions lacking specificity can inadvertently select for agents with altered potency windows or divergent off-target landscapes, thereby compromising the reproducibility and interpretability of scientific findings.

Her2-IN-14
Her2-IN-13 (Analog)
HER2/EGFR Selectivity
Higher reported selectivity window
Lower reported selectivity; EGFR activity may confound
Off-Target Profile
Reduced wt-EGFR inhibition context
Higher wt-EGFR inhibition may shift pathway interpretation
Procurement Logic
Selectivity context may guide choice
Potency context may not transfer directly

Her2-IN-14 Differentiation Evidence


HER2 and EGFR Selectivity vs. Her2-IN-13

HER2-IN-14 demonstrates inhibitory activity against HER2 with a reported IC50 of 18 nM . In the absence of a published direct head-to-head comparison, its potency can be contextualized against established reference inhibitors. For instance, Neratinib, a clinically advanced dual HER2/EGFR inhibitor, exhibits an HER2 IC50 of 59 nM . This comparison suggests HER2-IN-14 achieves its primary target engagement at a concentration approximately three-fold lower than Neratinib in cell-free assays, underscoring its potent activity as an HER2-targeted research tool .

HER2 vs. EGFR Selectivity
Head-to-head
350-fold selectivity (Her2-IN-14) vs. 50-fold (Her2-IN-13)
Reported selectivity context may guide target-specific study design
7-fold selectivity difference; same assay platform (WO2020057511A1)
HER2 Tyrosine Kinase IC50 Determination Kinase Inhibition Assay

HER2 Potency and Binding Mode vs. Afatinib

A critical parameter for HER2 inhibitors is their selectivity over wild-type EGFR (wt-EGFR), as inhibition of wt-EGFR is a primary driver of dose-limiting toxicities in clinical settings and can confound cellular phenotypic readouts [1]. HER2-IN-14 inhibits wt-EGFR with an IC50 of 6.3 μM [2], yielding a calculated selectivity ratio of 350-fold in favor of HER2 inhibition (6.3 μM / 0.018 μM = 350) [2]. This ratio indicates a substantial preference for its primary target over wt-EGFR. For comparison, Afatinib, an irreversible dual inhibitor, demonstrates sub-nanomolar potency for both HER2 (IC50 = 14 nM) and wt-EGFR (IC50 = 0.5 nM), resulting in a selectivity ratio of approximately 0.036, demonstrating a non-selective profile [3].

Potency vs. Afatinib
Cross-study
Her2-IN-14 IC50 18 nM; afatinib ~0.5-1 nM
Afatinib potency context differs; selectivity window distinct
Reversible vs. irreversible binding; cross-study data review
Kinase Selectivity Off-Target Activity wt-EGFR Inhibition

Selectivity vs. Zongertinib and BAY 2927088

A key differentiator in procurement is the unambiguous chemical identity of HER2-IN-14 (CAS 2414056-35-0) . It is critical to distinguish this compound from EGFR/HER2-IN-14 (CAS 3034701-54-4), a structurally distinct molecule with a different molecular formula (C32H29N7O4) and a distinct activity profile characterized by an IC50 of <100 nM against exon 20 insertion mutants in cellular models . Confusing these two compounds, which are often listed adjacently in search results, would lead to the acquisition of an incorrect tool with different biological properties, thereby invalidating experimental assumptions.

Selectivity vs. Clinical TKIs
Class-level
350-fold (Her2-IN-14) vs. near-complete sparing (clinical)
Practical research surrogate; selectivity context differs
Limited public data for clinical candidates; class-level inference
Chemical Identity CAS Registry Nomenclature Quality Control

Her2-IN-14 Research Applications


HER2 Signaling in EGFR-Co-Expressing Cells

The 350-fold selectivity of HER2-IN-14 for HER2 over wt-EGFR [1] makes it a superior choice for research focused specifically on HER2-driven signaling pathways. In cellular models where both HER2 and EGFR are co-expressed, the use of HER2-IN-14 will primarily abrogate HER2 signaling, whereas a non-selective dual inhibitor like Afatinib would concurrently silence both pathways, obscuring the individual contribution of HER2 to phenotypes such as proliferation, migration, or survival.

SAR Reference for HER2-Selective Quinazoline Optimization

Given its well-characterized potency (HER2 IC50 = 18 nM ) and defined selectivity ratio, HER2-IN-14 can serve as a reliable benchmark or reference compound in preclinical drug discovery programs. It can be used in comparative studies to evaluate the relative efficacy, selectivity, and cellular potency of novel HER2 inhibitor candidates in head-to-head biochemical and cell-based assays, providing a consistent baseline for structure-activity relationship (SAR) analysis.

hERG Liability Comparator for HER2 Inhibitor Programs

For experimental designs where the HER2 inhibitor concentration must be carefully titrated to avoid EGFR inhibition, HER2-IN-14 provides a calculable safety margin. Its wt-EGFR IC50 of 6.3 μM allows researchers to establish a working concentration range (e.g., 50-500 nM) where robust HER2 inhibition is expected (>90% at 500 nM based on an IC50 of 18 nM) while wt-EGFR activity remains largely unaffected (<10% inhibition at 500 nM). This predictable pharmacological window is a valuable asset for nuanced pathway interrogation.

Application
Selection Property
Validation Focus
EGFR-Co-Expressing Cell Signaling
HER2-over-EGFR selectivity context
Phospho-signaling endpoint discrimination
Medicinal Chemistry SAR Benchmark
Defined selectivity waypoint (Compound 34)
Matched-pair selectivity comparison
hERG Liability Screening
Reported hERG data gap vs. Her2-IN-13
Independent hERG assay validation
Biochemical Assay Validation
Intermediate potency reference range
Inter-assay reproducibility and Z'-factor
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